Boc-L-2-amino-3-guanidinopropionic acid

Beschreibung

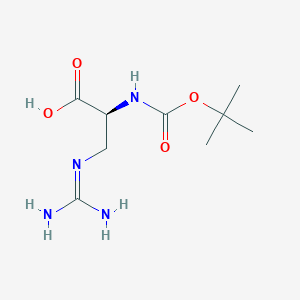

Boc-L-2-amino-3-guanidinopropionic acid is a synthetic amino acid derivative characterized by two functional groups: a tert-butoxycarbonyl (Boc) protecting group on the α-amino (2-amino) position and a guanidine moiety on the β-carbon (3-position). The Boc group enhances solubility in organic solvents and prevents undesired reactions during peptide synthesis, while the guanidine side chain confers strong basicity (pKa ~13.5), enabling hydrogen bonding and ionic interactions in biological systems. This compound is primarily used in medicinal chemistry as a building block for peptidomimetics or enzyme inhibitors targeting arginine-rich domains, such as those in proteases or nucleic acid-binding proteins .

Eigenschaften

IUPAC Name |

(2S)-3-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O4/c1-9(2,3)17-8(16)13-5(6(14)15)4-12-7(10)11/h5H,4H2,1-3H3,(H,13,16)(H,14,15)(H4,10,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIRURZCBWQXQP-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Approach

The synthesis of Boc-L-2-amino-3-guanidinopropionic acid typically follows a two-step process:

Step 1: Boc Protection Reaction

The free amino acid (L-2-amino-3-guanidinopropionic acid) is reacted with di-tert-butyl dicarbonate (Boc anhydride) under controlled conditions. This reaction selectively protects the α-amino group by forming the Boc carbamate, yielding this compound.Step 2: Post-Reaction Processing and Purification

After completion of the Boc protection, the reaction mixture undergoes solvent removal under reduced pressure to obtain a colorless or light yellow oily intermediate. This intermediate is then subjected to crystallization and purification steps to isolate the pure Boc-protected amino acid.

This method leverages the stability and ease of removal of the Boc protecting group, which is acid-labile but stable under alkaline conditions and many nucleophilic environments.

Detailed Crystallization Method

A patented crystallization method specifically addresses the challenges associated with crystallizing Boc-amino acids that are otherwise difficult to crystallize, such as this compound. The method includes the following steps:

Evaporation Under Reduced Pressure

The reaction solution containing the Boc-protected amino acid is evaporated under reduced pressure until the solvent is nearly removed, resulting in an oily matter that is transparent and colorless or light yellow.Seed Crystal Addition and Solidification

Seed crystals of the Boc-amino acid are introduced into the oily matter. The mixture is allowed to stand at room temperature, during which the oily matter solidifies into a white solid.Pulping with a Weak Polar Solvent

The solidified mass is then pulped with a weak polar solvent (e.g., ethyl acetate, ethanol, or a mixture thereof) to aid in the crystallization process.Filtration, Washing, and Drying

The crystallized product is filtered, washed to remove impurities, and dried under reduced pressure to yield high-purity this compound.

This method improves the purity and stability of the product, enabling long-term storage without decomposition, which is critical for sensitive Boc-amino acids.

Raw Materials and Reagents

| Raw Material | Role | Purity Requirement |

|---|---|---|

| L-2-amino-3-guanidinopropionic acid | Starting amino acid | High purity (>95%) |

| Di-tert-butyl dicarbonate (Boc anhydride) | Boc protecting reagent | Analytical grade |

| Weak polar solvents (e.g., ethyl acetate, ethanol) | Crystallization and pulping | HPLC grade or equivalent |

| Seed crystals of this compound | Crystallization nucleation | Pure Boc derivative |

Reaction Conditions and Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Reaction temperature | 0–25 °C | Controlled to avoid side reactions |

| Solvent for reaction | Commonly aqueous or mixed organic solvents | Depends on solubility of starting materials |

| Evaporation pressure | Reduced pressure (vacuum) | To gently remove solvents without decomposition |

| Crystallization time | Several hours to overnight | To ensure complete solidification |

| Drying conditions | Reduced pressure, moderate temperature | To avoid degradation of Boc group |

Research Findings and Advantages

Stability : this compound prepared via this method shows enhanced stability compared to unprotected amino acids or those protected by other groups. The Boc group is resistant to alkaline hydrolysis, hydrazinolysis, and catalytic hydrogenolysis, making the compound suitable for various synthetic applications.

Purity : The crystallization method ensures high purity by effectively separating impurities that remain in the mother liquor or are soluble in the pulping solvent. This is particularly important for Boc-amino acids that are prone to oily or amorphous states after synthesis.

Storage : The crystalline form obtained is stable for long-term storage without significant decomposition, addressing a common limitation in the handling of Boc-protected amino acids.

Summary Table of Preparation Method

| Step | Description | Outcome |

|---|---|---|

| Boc Protection | React free amino acid with di-tert-butyl dicarbonate | Formation of this compound |

| Solvent Removal | Evaporate under reduced pressure | Oily intermediate obtained |

| Seed Crystal Addition | Add seed crystals and stand at room temperature | Oily matter solidifies |

| Pulping | Treat with weak polar solvent | Crystallization initiated |

| Filtration and Washing | Filter and wash crystals | Removal of impurities |

| Drying | Dry under reduced pressure | Pure, stable crystalline product |

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : Boc-L-2-amino-3-guanidinopropionic acid can undergo oxidation reactions, typically affecting the guanidine group. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

-

Reduction: : Reduction reactions can target the guanidine group, converting it to an amine. Reducing agents such as sodium borohydride (NaBH4) are often used.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the guanidine group. Reagents like alkyl halides can be used to introduce various substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4)

Substitution: Alkyl halides (e.g., methyl iodide)

Major Products

Oxidation: Oxidized derivatives of the guanidine group

Reduction: Amino derivatives

Substitution: Substituted guanidine derivatives

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-L-Gap serves as a crucial building block in peptide synthesis. Its guanidino group allows for unique interactions within peptides, enhancing their structural complexity and functionality. The compound is particularly useful in solid-phase peptide synthesis (SPPS), where it can be introduced efficiently under mild conditions.

Case Study: SPPS Using Boc-L-Gap

A study highlighted the efficient introduction of protected guanidines in Boc SPPS, demonstrating that Boc-L-Gap can yield sulfonamide-protected products necessary for synthesizing complex peptides. The reaction was shown to proceed in a single step, significantly improving the overall yield and purity of the desired products .

Drug Development

In pharmaceutical research, Boc-L-Gap plays a vital role in designing and optimizing peptide-based therapeutics. Its structural properties allow for the development of drugs targeting various diseases, including metabolic disorders and growth deficiencies.

Table 1: Therapeutic Applications of Boc-L-Gap

Bioconjugation

Boc-L-Gap is also utilized in bioconjugation processes, which involve attaching biomolecules to drugs or imaging agents. This enhances the efficacy and targeting capabilities of therapeutic agents, making them more effective in clinical applications.

Application Example: Targeted Drug Delivery

Research has shown that incorporating Boc-L-Gap into bioconjugates can improve the targeting of drugs to specific tissues, thereby increasing therapeutic efficacy while minimizing side effects. This is particularly relevant in cancer therapy, where targeted delivery can significantly enhance treatment outcomes .

Research in Molecular Biology

In molecular biology, Boc-L-Gap is valuable for studying protein interactions and functions. Its unique chemical properties facilitate the exploration of guanidine-containing residues' roles in various biological processes.

Table 2: Research Applications of Boc-L-Gap

Wirkmechanismus

The mechanism of action of Boc-L-2-amino-3-guanidinopropionic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during peptide bond formation, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions or biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of Boc-L-2-amino-3-guanidinopropionic acid are best understood through comparison with analogous compounds (Table 1). Key distinctions arise from variations in side-chain chemistry, Boc protection sites, and biological roles.

Structural and Functional Comparisons

(S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid Substituents: Boc group (2-amino), 6-fluoroindol (3-position). Properties: The fluorine atom improves metabolic stability by resisting oxidative degradation, while the indole moiety enables π-π stacking with aromatic residues in proteins (e.g., serotonin receptors). Unlike guanidine, indole is weakly acidic (pKa ~17), limiting ionic interactions but enhancing hydrophobic binding . Applications: Used in CNS-targeting drug candidates due to indole’s neurotransmitter-mimetic properties .

(S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid Substituents: Boc group (3-amino), phenylsulfonyl (2-position). Properties: The sulfonyl group increases acidity (pKa ~2.5 for sulfonamide), making this compound water-soluble at physiological pH. The reversed Boc placement (3-amino vs. Applications: Explored in protease inhibitors where sulfonamides act as transition-state analogs .

2-Amino-3-phosphonopropionic acid Substituents: Phosphonate (3-position). Properties: The phosphono group (pKa ~1.5 and ~6.5) mimics phosphate in metabolic pathways, enabling competitive inhibition of kinases or phosphatases. Unlike guanidine, it lacks strong basicity but participates in metal chelation . Applications: Studied in metabolic disorders (e.g., Alzheimer’s) due to its role in glutamate receptor modulation .

Key Data Table

| Compound Name | Substituents | Key Functional Groups | pKa (Side Chain) | Applications |

|---|---|---|---|---|

| This compound | Boc (2-amino), guanidine (3) | Guanidine, Boc | ~13.5 | Peptidomimetics, enzyme inhibitors |

| (S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid | Boc (2-amino), 6-fluoroindol (3) | Indole, Fluorine | ~17 (indole NH) | CNS drug candidates |

| (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid | Boc (3-amino), phenylsulfonyl (2) | Sulfonamide, Boc | ~2.5 (sulfonamide) | Protease inhibitors |

| 2-Amino-3-phosphonopropionic acid | Phosphonate (3) | Phosphonate | ~1.5, ~6.5 | Metabolic disorder therapeutics |

Research Findings and Implications

- Guanidine vs. Indole/Phosphonate: Guanidine’s high basicity makes this compound ideal for mimicking arginine in peptides, whereas indole and phosphonate derivatives target distinct mechanisms (e.g., receptor binding vs. metabolic inhibition) .

- Boc Positioning: Boc at the 2-amino position (target compound) minimizes steric interference during peptide elongation compared to 3-amino-protected analogs, which may hinder coupling reactions .

- Solubility and Stability: Sulfonyl and phosphono groups enhance aqueous solubility but reduce membrane permeability compared to the guanidine variant, which balances hydrophilicity and lipophilicity .

Biologische Aktivität

Boc-L-2-amino-3-guanidinopropionic acid (Boc-GPA) is a synthetic compound derived from guanidinopropionic acid (GPA), which is known for its biological activities, particularly in metabolic regulation and potential therapeutic applications. This article explores the biological activity of Boc-GPA, focusing on its mechanisms, effects on metabolic disorders, and other relevant findings from recent research.

- Molecular Formula : CHNO

- Molecular Weight : 218.27 g/mol

- CAS Number : 46737305

- Structure : Boc-GPA features a tert-butyloxycarbonyl (Boc) protecting group on the amino group of GPA, enhancing its stability and bioavailability.

- Insulin Sensitivity Improvement : Boc-GPA has been shown to enhance insulin sensitivity in various animal models, making it a candidate for the treatment of insulin resistance and type 2 diabetes .

- Creatine Transport Inhibition : Similar to GPA, Boc-GPA acts as a competitive inhibitor of creatine transport across cell membranes. This inhibition can lead to decreased levels of creatine and phosphocreatine in muscle tissues, which may have implications for energy metabolism .

- Weight Management : Studies indicate that Boc-GPA can selectively reduce adipose tissue weight, contributing to weight loss in animal models of obesity .

Case Studies

- Diabetes Models : In a study involving diabetic mice, administration of Boc-GPA resulted in significant reductions in blood glucose levels and improvements in metabolic parameters compared to control groups .

- Muscle Tissue Effects : Research demonstrated that chronic feeding of Boc-GPA led to decreased creatine accumulation in skeletal muscles, suggesting its potential use in studies aimed at understanding muscle metabolism and related disorders .

Comparative Biological Activity Table

| Compound | Insulin Sensitivity | Creatine Transport Inhibition | Weight Loss Effect |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 3-Guanidinopropionic Acid | Yes | Yes | Moderate |

| Other Guanidine Derivatives | Variable | Variable | Variable |

Additional Biological Effects

- Neuroprotection : Boc-GPA has shown potential neuroprotective effects by mitigating toxicity in neuronal cells exposed to harmful substances .

- Antiviral Activity : Preliminary studies suggest that Boc-GPA may inhibit the replication of certain viruses, including cytomegalovirus, indicating a broader therapeutic potential .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Boc-L-2-amino-3-guanidinopropionic acid in academic research?

- Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group to prevent unwanted side reactions. Characterization relies on analytical techniques such as HPLC for purity assessment (≥95% threshold), NMR for structural confirmation (e.g., verifying guanidine and carboxylic acid functional groups), and mass spectrometry for molecular weight validation (e.g., matching calculated vs. observed m/z values). Stability testing under varying pH and temperature conditions is critical to ensure structural integrity during experiments .

Q. How can researchers evaluate the compound’s role in biological systems, such as enzyme inhibition or metabolic pathways?

- Methodological Answer : Start with in vitro assays to study interactions with target enzymes (e.g., creatine kinase). Use spectrophotometric or fluorometric methods to monitor substrate phosphorylation or competitive inhibition. For metabolic studies, isotopic labeling (e.g., ¹⁴C or ³H) can track uptake and distribution in cell cultures. Select model organisms (e.g., rodents for diabetes studies) based on homology to human metabolic pathways, as demonstrated in antidiabetic research on analogous guanidinopropionic acid derivatives .

Q. What analytical strategies are recommended for assessing the purity and stability of this compound in experimental settings?

- Methodological Answer : Combine chromatographic (HPLC, UPLC) and spectroscopic (FT-IR, NMR) methods to detect impurities or degradation products. Accelerated stability studies under controlled humidity/temperature (e.g., 40°C/75% RH for 6 months) can predict shelf life. For lab-scale storage, maintain the compound at –20°C in anhydrous solvents (e.g., DMSO or ethanol) to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How should researchers address discrepancies in bioactivity data between in vitro and in vivo studies involving this compound?

- Methodological Answer : Discrepancies often arise from differential tissue distribution or metabolic processing. Use pharmacokinetic profiling (e.g., LC-MS/MS) to quantify systemic exposure and tissue accumulation. Compare in vitro enzyme kinetics (e.g., IC₅₀ values) with in vivo efficacy metrics (e.g., glucose tolerance tests in diabetic models). For example, structural analogues like 3-guanidinopropionic acid show reduced muscle accumulation when phosphorylation susceptibility is minimized via chemical modifications .

Q. What experimental designs are optimal for investigating the compound’s interaction with creatine kinase and other ATP-dependent enzymes?

- Methodological Answer : Employ competitive inhibition assays using purified enzymes and ATP analogs (e.g., ATPγS). Monitor phosphate transfer via ³¹P NMR or malachite green assays. To differentiate substrate vs. inhibitor behavior, compare kinetic parameters (Km, Vmax) of the compound with natural substrates (e.g., creatine). Structural analogs with reduced phosphorylation susceptibility (e.g., aminoguanidinoacetic acid derivatives) can serve as negative controls .

Q. How can researchers optimize assays to resolve conflicting data on the compound’s therapeutic potential in metabolic disorders?

- Methodological Answer : Standardize assay conditions (e.g., buffer composition, ATP concentration) to minimize variability. Use orthogonal methods:

- In vitro: Measure mitochondrial oxygen consumption (Seahorse assays) to assess effects on energy metabolism.

- In vivo: Pair tissue-specific knockout models (e.g., adipose vs. muscle Cre-lox systems) with metabolomics to identify target tissues.

Cross-validate findings with structurally distinct analogues to isolate mechanism-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.